(5-Bromopyridin-3-yl)methanol
Overview
Description
(5-Bromopyridin-3-yl)methanol is an organic compound with the molecular formula C6H6BrNO It is a derivative of pyridine, where a bromine atom is substituted at the 5-position and a hydroxymethyl group is attached to the 3-position of the pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been used in proteomics research , suggesting potential interactions with proteins or enzymes.
Mode of Action
A related compound, a pyrimidine-based thiourea, has shown inhibitory potential against α-glucosidase . This suggests that (5-Bromopyridin-3-yl)methanol might interact with its targets in a similar manner, potentially inhibiting their function.
Biochemical Pathways
Based on the potential α-glucosidase inhibition , it could be involved in the carbohydrate digestion pathway, affecting the breakdown of complex sugars into glucose.
Result of Action
If it acts as an α-glucosidase inhibitor, it could potentially slow down carbohydrate digestion, reducing the rate of glucose absorption, and thereby modulating blood sugar levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromopyridin-3-yl)methanol typically involves the bromination of pyridine derivatives followed by the introduction of a hydroxymethyl group. One common method is the bromination of 3-pyridinemethanol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form (5-Bromopyridin-3-yl)methane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives. Typical reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaN3 in dimethylformamide (DMF) or KCN in ethanol.
Major Products:
Oxidation: (5-Bromopyridin-3-yl)carboxylic acid.
Reduction: (5-Bromopyridin-3-yl)methane.
Substitution: (5-Azidopyridin-3-yl)methanol or (5-Cyanopyridin-3-yl)methanol.
Scientific Research Applications
(5-Bromopyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic agents often involves this compound as a precursor or intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
(5-Bromo-2-pyridinyl)methanol: Similar structure but with the bromine atom at the 2-position.
(5-Chloropyridin-3-yl)methanol: Chlorine atom instead of bromine at the 5-position.
(5-Fluoropyridin-3-yl)methanol: Fluorine atom instead of bromine at the 5-position.
Uniqueness: (5-Bromopyridin-3-yl)methanol is unique due to the presence of the bromine atom at the 5-position, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interaction with other molecules, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVDHJLKXYCOFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382807 | |
Record name | (5-bromopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37669-64-0 | |
Record name | (5-bromopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-Bromo-3-pyridinyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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